molecular formula C11H21NO B1491593 (1-Cyclopentylpiperidin-4-yl)methanol CAS No. 953026-60-3

(1-Cyclopentylpiperidin-4-yl)methanol

Cat. No.: B1491593
CAS No.: 953026-60-3
M. Wt: 183.29 g/mol
InChI Key: RNZVVXVTFVPCBK-UHFFFAOYSA-N
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Description

(1-Cyclopentylpiperidin-4-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a cyclopentyl group attached to the nitrogen atom of the piperidine ring, with a methanol group attached to the fourth carbon of the ring.

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of a ketone precursor. For example, the reduction of 1-cyclopentylpiperidin-4-one using lithium aluminum hydride (LiAlH4) in anhydrous ether can yield this compound.

  • Hydrogenation: Another method involves the hydrogenation of the corresponding nitrile or imine derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, large-scale production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to achieving cost-effective and environmentally friendly production.

Chemical Reactions Analysis

(1-Cyclopentylpiperidin-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be further reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The piperidine ring can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral medium.

  • Reduction: LiAlH4, in anhydrous ether.

  • Substitution: Alkyl halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclopentylpiperidin-4-one, Cyclopentylpiperidin-4-carboxylic acid.

  • Reduction: Cyclopentylpiperidin-4-amine.

  • Substitution: Various alkylated derivatives.

Scientific Research Applications

(1-Cyclopentylpiperidin-4-yl)methanol: has several scientific research applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

  • Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1-Cyclopentylpiperidin-4-yl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific compound derivatives being studied.

Comparison with Similar Compounds

(1-Cyclopentylpiperidin-4-yl)methanol: can be compared with other similar compounds, such as:

  • 1-Methylpiperidin-4-yl)methanol: This compound differs by having a methyl group instead of a cyclopentyl group, which can affect its reactivity and biological activity.

  • Cyclopentylpiperidin-3-yl)methanol:

Uniqueness: The presence of the cyclopentyl group in this compound provides unique structural and functional characteristics that distinguish it from other piperidine derivatives, potentially leading to novel applications in various fields.

Properties

IUPAC Name

(1-cyclopentylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZVVXVTFVPCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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